molecular formula C14H16BrN3O B2987293 2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034362-63-3

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No.: B2987293
CAS No.: 2034362-63-3
M. Wt: 322.206
InChI Key: YMNYWQGMINSIFO-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a pyrazole-containing ethylamine side chain. This compound’s structural uniqueness lies in its hybrid architecture, combining aromatic, amide, and heterocyclic functionalities. Such features may render it suitable for applications in medicinal chemistry (e.g., kinase inhibition) or as a ligand in catalysis .

Properties

IUPAC Name

2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNYWQGMINSIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Scientific Research Applications

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole moiety play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Differences :

  • The ethylamine side chain in the target compound is substituted with a pyrazole ring, whereas the analogous compound in features a hydroxyl and geminal dimethyl group.
  • The benzamide core in has a methyl group at the meta position, while the target compound has a bromine at the ortho position.

Functional Implications :

  • Hydrogen Bonding: The hydroxyl group in ’s compound enables N,O-bidentate coordination, facilitating metal-catalyzed C–H functionalization .
  • Reactivity : The bromine in the target compound could undergo Suzuki or Ullmann couplings, whereas the methyl group in ’s compound limits such reactivity.
Feature Target Compound Compound
Substituent on Benzamide 2-Bromo 3-Methyl
Side Chain Pyrazole-ethyl Hydroxy-dimethyl-ethyl
Directing Group Pyrazole (potential π-acidic site) N,O-Bidentate (hydroxy + amide)

2-Bromo-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Butanamide ()

Structural Differences :

  • The target compound has a benzamide core, while ’s analog features a butanamide chain.
  • The pyrazole in is substituted with a phenyl group and an oxo group, creating a dihydropyrazolone scaffold, unlike the 1,5-dimethylpyrazole in the target compound.

Functional Implications :

  • Solubility: The butanamide chain in may enhance solubility in nonpolar solvents compared to the benzamide core of the target compound.
  • Biological Activity : The dihydropyrazolone moiety in is associated with anti-inflammatory properties, whereas the target compound’s pyrazole could modulate kinase inhibition profiles .

Hydrogen Bonding and Crystallography ()

  • Crystallographic Analysis : The target compound’s structure determination likely employs SHELX software (), similar to ’s X-ray analysis. Pyrazole’s planar geometry may favor specific packing motifs, contrasting with the hydroxy-dimethyl-ethyl group’s hydrogen-bonding networks in .
  • Graph Set Analysis : The pyrazole’s N–H and C–H groups could form R₂²(8) motifs (), whereas ’s hydroxyl and amide groups may generate C(4) chains, influencing crystal stability and melting points .

Biological Activity

2-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a synthetic compound classified under benzamides. It features a bromine atom on the benzene ring and a pyrazole moiety, which contributes to its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its promising biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrN3OC_{14}H_{16}BrN_3O, and its IUPAC name is 2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide. The presence of the bromine atom and the pyrazole ring are critical for its biological activity.

PropertyValue
Molecular FormulaC14H16BrN3O
Molecular Weight316.20 g/mol
IUPAC Name2-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
CAS Number2034362-63-3

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were found to reduce mTORC1 activity and modulate autophagy, leading to increased cell death in cancerous cells .

The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. The bromine atom enhances the compound's reactivity and binding affinity towards cellular targets such as enzymes or receptors involved in cancer progression. The pyrazole moiety may also play a role in stabilizing interactions with these targets.

Antimicrobial Activity

In addition to its anticancer properties, there is potential for antimicrobial activity. Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may exhibit similar properties .

Study on Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrazole-containing benzamides provided insights into how modifications affect biological activity. It was found that the introduction of halogen atoms (like bromine) significantly enhances anticancer efficacy and metabolic stability. This study highlights the importance of chemical structure in determining biological outcomes .

Clinical Implications

Ongoing research aims to explore the therapeutic potential of this compound in clinical settings. Preliminary data suggest that it could serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth and survival .

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